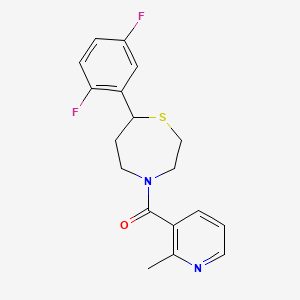
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H18F2N2OS and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C15H16F2N2S with a molecular weight of approximately 298.36 g/mol. The structure features a thiazepane ring, a difluorophenyl group, and a methylpyridine moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The difluorophenyl and methylpyridine groups are incorporated via nucleophilic substitution reactions.
- Final Product Isolation : Purification methods such as recrystallization or chromatography are used to isolate the final compound.
Antimicrobial Properties
Research indicates that thiazepane derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have explored the anticancer potential of thiazepane derivatives. In vitro assays revealed that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways .
Neuroprotective Effects
There is emerging evidence suggesting that thiazepane derivatives may have neuroprotective effects. Research has shown that they can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby altering their activity.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiazepane derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting potent antimicrobial activity .
Study 2: Anticancer Activity
In a comparative study on the cytotoxic effects of thiazepane derivatives against cancer cell lines, this compound exhibited an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment . This highlights its potential as an anticancer agent.
属性
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS/c1-12-14(3-2-7-21-12)18(23)22-8-6-17(24-10-9-22)15-11-13(19)4-5-16(15)20/h2-5,7,11,17H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGWBVHCTRJBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














